Cas no 85665-81-2 (3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol)

3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol structure
85665-81-2 structure
Product name:3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol
CAS No:85665-81-2
MF:C18H30O3
MW:294.429006099701
CID:990842
PubChem ID:3020890

3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol Chemical and Physical Properties

Names and Identifiers

    • 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol
    • NS00064578
    • 85665-81-2
    • EINECS 288-173-0
    • DTXSID401006257
    • LWPLJHROTQIHMD-UHFFFAOYSA-N
    • Inchi: InChI=1S/C18H30O3/c1-15(8-7-12-18(2,3)20)14-17(19)21-13-11-16-9-5-4-6-10-16/h4-6,9-10,15,17,19-20H,7-8,11-14H2,1-3H3
    • InChI Key: LWPLJHROTQIHMD-UHFFFAOYSA-N
    • SMILES: CC(CCCC(C)(C)O)CC(O)OCCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 294.21949481g/mol
  • Monoisotopic Mass: 294.21949481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 10
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 49.7Ų

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